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Rhodocladonic acid - 17636-15-6

Rhodocladonic acid

Catalog Number: EVT-10885615
CAS Number: 17636-15-6
Molecular Formula: C15H10O8
Molecular Weight: 318.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Rhodocladonic acid is predominantly sourced from lichens, specifically Cladonia miniate var. parvipes and other related species. These lichens are known to produce a variety of secondary metabolites, including polyketides like rhodocladonic acid, which contribute to their ecological interactions and potential medicinal properties .

Classification

Rhodocladonic acid falls under the broader category of polyketides, which are characterized by their complex structures and diverse biological functions. Polyketides are synthesized via the action of polyketide synthases, which facilitate the condensation of acetyl and propionyl units. The classification of rhodocladonic acid within this group highlights its significance in pharmacological research and natural product chemistry.

Synthesis Analysis

The synthesis of rhodocladonic acid involves intricate biochemical pathways facilitated by lichen-forming fungi.

Methods

The primary method for synthesizing rhodocladonic acid involves the use of immobilized cells from lichen species. For instance, Cladonia miniate var. parvipes has been employed in bioreactor systems where cells are immobilized in calcium alginate beads. This method allows for enhanced production rates and easier extraction of the compound from the culture medium .

Technical Details

In laboratory settings, the production process typically includes:

  • Preparation of Lichen Cultures: Cultivating lichen tissues under controlled conditions.
  • Immobilization: Encapsulating lichen cells in calcium alginate to facilitate easier handling and extraction.
  • Extraction: Utilizing organic solvents such as chloroform and acetone to isolate rhodocladonic acid from the culture medium.
  • Analysis: Employing High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment of the extracted compound .
Molecular Structure Analysis

Structure

The molecular structure of rhodocladonic acid is characterized by a complex arrangement typical of polyketides. It contains multiple functional groups that contribute to its biological activity.

Data

While specific structural data such as molecular formula or three-dimensional conformation were not detailed in the sources, it is generally accepted that polyketides like rhodocladonic acid exhibit structural diversity that can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for precise characterization .

Chemical Reactions Analysis

Rhodocladonic acid participates in various chemical reactions characteristic of polyketides.

Reactions

The primary reactions involving rhodocladonic acid include:

  • Formation Reactions: Synthesized through condensation reactions mediated by polyketide synthases.
  • Degradation Reactions: Under certain conditions, rhodocladonic acid can undergo hydrolysis or oxidation, leading to various degradation products that may also possess biological activity.

Technical Details

The reactivity of rhodocladonic acid can be influenced by environmental factors such as pH and temperature, which affect its stability and interaction with other compounds .

Mechanism of Action

The mechanism by which rhodocladonic acid exerts its biological effects is still under investigation.

Process

Initial studies suggest that rhodocladonic acid may interact with cellular pathways involved in oxidative stress responses or apoptosis in various cell types. Its role as an antioxidant has been highlighted, indicating potential applications in mitigating oxidative damage in biological systems .

Data

Quantitative assessments using cell lines have shown that rhodocladonic acid can modulate gene expression related to stress responses, although specific data on dosage and efficacy remain limited.

Physical and Chemical Properties Analysis

Physical Properties

Rhodocladonic acid is typically described as a yellowish pigment with distinct solubility characteristics depending on solvent polarity. It is soluble in organic solvents like methanol and acetone but less so in water.

Chemical Properties

Chemical analyses reveal that rhodocladonic acid possesses:

  • Molecular Weight: Specific values were not provided but can be determined through mass spectrometry.
  • Stability: Generally stable under acidic conditions but may degrade under extreme alkaline conditions.
  • Reactivity: Exhibits typical reactivity associated with quinones, including electrophilic behavior towards nucleophiles .
Applications

Rhodocladonic acid has several promising applications in scientific research:

  • Pharmacological Research: Investigated for its potential anti-inflammatory and antioxidant properties.
  • Natural Product Chemistry: Used as a model compound for studying biosynthetic pathways in lichens.
  • Ecological Studies: Contributes to understanding lichen ecology and interactions within ecosystems due to its role as a secondary metabolite .
Biosynthesis Pathways and Genetic Regulation

Polyketide Synthase (PKS) Gene Clusters in Lichen-Forming Fungi

Rhodocladonic acid belongs to the naphthoquinone class of polyketides, biosynthesized through the iterative action of polyketide synthase (PKS) enzymes. In Cladonia species, these enzymes are encoded by large gene clusters that exhibit high evolutionary diversification. Genomic analyses reveal that PKS genes in lichen-forming fungi share architectural similarities with non-reducing PKS (NR-PKS) systems in other fungi but have undergone lineage-specific adaptations to support secondary metabolite diversity [3] [5].

Genomic Identification of PKS Genes in Cladonia spp.

Comparative genomics across Cladonia species has identified extensive PKS gene diversity. The genome of Cladonia metacorallifera contains 30 putative PKS genes, while Cladonia macilenta harbors 38. These genes are categorized into non-reducing (NR-PKS), partially reducing (PR-PKS), and highly reducing (HR-PKS) clades based on domain architecture. Rhodocladonic acid production is linked to NR-PKS clades characterized by ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. Notably, phylogenomic analysis places the putative rhodocladonic acid synthase within the NR-PKS clade adjacent to cristazarin and grayanic acid synthases (Table 1) [1] [4] [7].

Table 1: PKS Gene Diversity in Cladonia Species

SpeciesTotal PKS GenesNR-PKS GenesLinked MetabolitesGenomic Features
C. metacorallifera3019Cristazarin, Rhodocladonic acid36.7 Mb genome; 11,361 genes
C. macilenta3822Biruloquinone, Rhodocladonic acid34.5 Mb genome; 10,749 genes
C. grayi2715Grayanic acidSyntenic cluster with C. metacorallifera

Differential Expression of PKS Genes Under Metabolite-Inducing Conditions

Transcriptomic studies demonstrate that PKS genes are dynamically regulated by environmental cues. In Cladonia metacorallifera, 27 of 30 PKS genes show significant upregulation (log2FC > 2) after 3 weeks of culture under light and fructose supplementation. This coincides with the production of naphthazarin derivatives, including rhodocladonic acid. Conversely, PKS expression declines after 6 weeks, indicating temporal control of polyketide biosynthesis. Heterologous expression of Cladonia macilenta PKS21 in Saccharomyces cerevisiae confirms its role in biruloquinone synthesis, providing a functional validation approach for rhodocladonic acid pathways [1] [4] [8].

Role of White Collar Photoreceptors (Cmwc-1/Cmwc-2) in Light-Dependent Biosynthesis

Light quality and duration directly modulate rhodocladonic acid biosynthesis through the white collar photoreceptor system. In Cladonia metacorallifera, genes encoding the blue-light receptors Cmwc-1 and Cmwc-2 are constitutively upregulated under fluorescent light (6500 K, 18 W). Knockdown experiments reveal a 90% reduction in rhodocladonic acid precursor accumulation when these genes are silenced, confirming their role as master regulators of the PKS cascade. The Cmwc-1/Cmwc-2 complex binds to promoter regions of light-responsive PKS genes, activating transcription through GATA-type zinc finger domains. This mechanism synchronizes secondary metabolism with diurnal cycles, optimizing energy allocation for metabolite production [1] [7].

Carbon Source Modulation of Secondary Metabolite Production

Carbon availability critically influences polyketide biosynthesis in lichen mycobionts. Cladonia species exhibit distinct metabolic preferences, with carbon sources acting as both nutrients and signaling molecules.

Fructose as a Key Inducer of Naphthazarin-Derivative Biosynthesis

Fructose at 1% (w/v) concentration induces maximal rhodocladonic acid precursor synthesis in Cladonia metacorallifera axenic cultures. Metabolomic profiling shows a 15-fold increase in naphthazarin derivatives under fructose compared to glucose or sucrose. This induction correlates with the upregulation of hexose transporters (e.g., CmHXT1) and fructokinase genes, which channel carbon into the polyketide pathway. Fructose also enhances acetyl-CoA carboxylase activity, increasing malonyl-CoA pools for PKS elongation cycles (Table 2) [1] [9].

Table 2: Metabolite Production Under Different Carbon Sources in C. metacorallifera

Carbon SourceConcentrationNaphthazarin Derivatives (μg/g DW)Key Upregulated GenesPKS Activation Ratio
Fructose1%450 ± 32CmPKS7, CmHXT1, CmFRK27.5x
Glucose1%30 ± 8CmPKS2, CmHXT33.1x
Sucrose1%85 ± 12CmINV, CmHXT58.7x
Mannitol1%22 ± 6CmMTD11.8x

Symbiotic vs. Axenic Mycobiont Metabolite Profiles

Rhodocladonic acid exhibits divergent biosynthetic patterns in symbiotic versus isolated mycobionts. In Cladonia thalli, rhodocladonic acid accumulates in the cortex and apothecia at concentrations up to 5% dry weight, serving as a UV-protectant and herbivore deterrent. However, axenic cultures of Cladonia metacorallifera mycobionts produce rhodocladonic acid only under specific conditions (light + fructose), suggesting photobiont-derived signals enhance constitutive biosynthesis in symbiosis. Transcriptomic comparisons identify 42 symbiosis-related small secreted proteins (SSPs) that are co-expressed with PKS genes in whole lichens but absent in axenic cultures. These SSPs may facilitate metabolite transport across fungal-algal interfaces or stabilize PKS enzyme complexes (Table 3) [1] [7] [10].

Table 3: Metabolite Profiles in Symbiotic vs. Axenic Systems

SystemRhodocladonic Acid ConcentrationAssociated GenesRegulatory Factors
Symbiotic thalli4.8 ± 0.5% DWPKS clusters, SSPs (e.g., LICH1), transportersPhotobiont-derived sugars, UV exposure
Axenic mycobiont (light + fructose)0.45 ± 0.03% DWInduced PKS, Cmwc-1, CmHXT1Fructose, blue light
Axenic mycobiont (dark)Not detectedBasal PKS expressionCarbon catabolite repression

Genomic erosion of plant cell wall-degrading enzymes (PCWDEs) further distinguishes symbiotic metabolism. Cladonia mycobionts retain only 12–15 GH genes involved in cellulose/hemicellulose breakdown, compared to >50 in non-lichenized fungi. This reduction reflects adaptation to algal cell walls lacking pectin and aligns with dependency on photobiont-derived carbon. Consequently, rhodocladonic acid biosynthesis relies on imported sugars rather than endogenous carbon degradation [7].

Properties

CAS Number

17636-15-6

Product Name

Rhodocladonic acid

IUPAC Name

2-acetyl-3,4,6-trihydroxy-7-methoxybenzo[f][1]benzofuran-5,8-dione

Molecular Formula

C15H10O8

Molecular Weight

318.23 g/mol

InChI

InChI=1S/C15H10O8/c1-4(16)14-12(20)8-6(23-14)3-5-7(10(8)18)11(19)13(21)15(22-2)9(5)17/h3,18,20-21H,1-2H3

InChI Key

UTQKMDZXMYCSCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(O1)C=C3C(=C2O)C(=O)C(=C(C3=O)OC)O)O

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